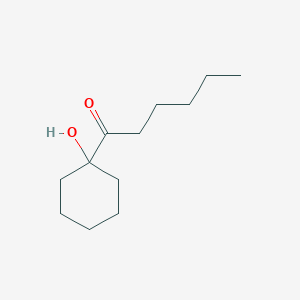
2,2,3,3-Tetramethylphosphadisilirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylphosphadisilirane is a unique organophosphorus compound characterized by its distinctive structure, which includes both silicon and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylphosphadisilirane typically involves the reaction of tetramethyldisilazane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethylphosphadisilirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylphosphadisilirane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions between silicon and phosphorus in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable bonds with other elements.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethylphosphadisilirane involves its ability to interact with various molecular targets through its silicon and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals and other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2,3,3-Tetramethylphosphadisilirane include:
Tetramethyldisilazane: A related compound used in similar applications, particularly in organic synthesis.
Hexamethyldisilazane: Another organosilicon compound with comparable properties and uses.
Phosphasilanes: A broader class of compounds that include both silicon and phosphorus atoms.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and stability characteristics. This makes it particularly valuable in applications where precise control over chemical reactions is required.
Propiedades
Número CAS |
194097-15-9 |
|---|---|
Fórmula molecular |
C4H13PSi2 |
Peso molecular |
148.29 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylphosphadisilirane |
InChI |
InChI=1S/C4H13PSi2/c1-6(2)5-7(6,3)4/h5H,1-4H3 |
Clave InChI |
YXNDJODGIJRDKO-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si](P1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


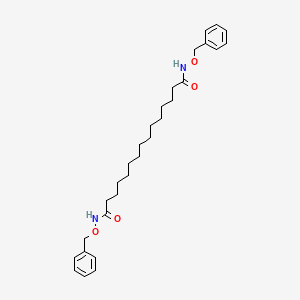
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
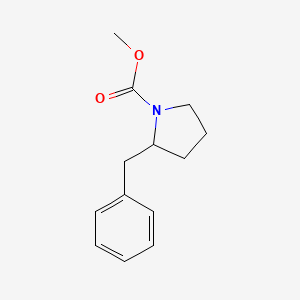
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
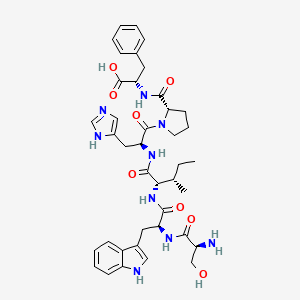
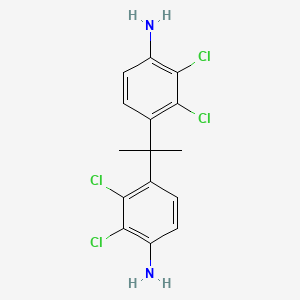



![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)

